molecular formula C20H10BrCl2N3O3 B11545186 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B11545186
M. Wt: 491.1 g/mol
InChI Key: AHTAVEJBZAACRB-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with bromine, nitro, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The introduction of bromine and nitro groups can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Condensation Reaction: The final step involves the condensation of the substituted benzoxazole with the appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
  • N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-difluorophenyl)-1,3-benzoxazol-5-amine

Uniqueness

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to the specific combination of substituents on the benzoxazole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

properties

Molecular Formula

C20H10BrCl2N3O3

Molecular Weight

491.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H10BrCl2N3O3/c21-14-6-4-11(8-17(14)26(27)28)10-24-12-5-7-18-16(9-12)25-20(29-18)13-2-1-3-15(22)19(13)23/h1-10H

InChI Key

AHTAVEJBZAACRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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